REACTION_SMILES
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[CH2:14]([O:15][CH2:16][CH2:17][OH:18])[CH3:19].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]([CH:8]2[CH2:9][CH2:10]2)[cH:7]1.[NH2:12][NH2:13].[OH2:11]>>[c:2]1([NH:12][NH2:13])[n:3][cH:4][n:5][c:6]([CH:8]2[CH2:9][CH2:10]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cc(C2CC2)ncn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NNc1cc(C2CC2)ncn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |